3-Bromo-4-(2-hydroxyethoxy)benzonitrile

Catalog No.
S14681286
CAS No.
M.F
C9H8BrNO2
M. Wt
242.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(2-hydroxyethoxy)benzonitrile

Product Name

3-Bromo-4-(2-hydroxyethoxy)benzonitrile

IUPAC Name

3-bromo-4-(2-hydroxyethoxy)benzonitrile

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

InChI

InChI=1S/C9H8BrNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2

InChI Key

NJWBKRXFWNVVOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OCCO

3-Bromo-4-(2-hydroxyethoxy)benzonitrile is an organic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyethoxy group, and a nitrile functional group. The molecular formula of this compound is C10_{10}H10_{10}BrNO2_2, and its structure can be depicted as follows:

  • Benzene Ring: Central to the structure, providing a stable aromatic system.
  • Bromine Atom: Positioned at the 3-position, offering potential for nucleophilic substitution reactions.
  • Hydroxyethoxy Group: Located at the 4-position, contributing to the compound's solubility and reactivity.
  • Nitrile Group: Present at the end of the hydroxyethoxy chain, which can participate in various chemical transformations.

This compound's unique combination of functional groups allows it to engage in diverse

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols. This is particularly useful in synthesizing derivatives with altered biological activities or properties.
  • Oxidation Reactions: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids, expanding the compound's utility in organic synthesis.
  • Reduction Reactions: The nitrile group can be reduced to primary amines, which may have significant biological implications.

Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

The synthesis of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile typically involves:

  • Bromination: Starting with 4-(2-hydroxyethoxy)benzonitrile, bromination is performed using bromine or N-bromosuccinimide in solvents like acetic acid or dichloromethane under controlled conditions to ensure selectivity at the desired position .
  • Isolation and Purification: Following the reaction, the product is isolated through filtration and recrystallization techniques to achieve high purity .

Industrial methods may employ continuous flow reactors to enhance yield and efficiency while ensuring consistent product quality.

3-Bromo-4-(2-hydroxyethoxy)benzonitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development, particularly for designing novel therapeutic agents with enhanced efficacy.
  • Material Science: Used in synthesizing specialty chemicals and polymers due to its unique functional groups that can impart desirable properties.
  • Biochemical Research: Investigated for its role as a probe in studying biological processes or as an intermediate in synthesizing more complex compounds .

Interaction studies of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile with biological targets are essential for understanding its potential therapeutic effects. Compounds with similar structures have shown interactions with enzymes and receptors involved in various metabolic pathways. Future research should focus on elucidating these interactions through techniques such as molecular docking studies and high-throughput screening assays .

Several compounds share structural similarities with 3-Bromo-4-(2-hydroxyethoxy)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-4-(2-hydroxyethoxy)benzonitrileFluorine instead of bromineEnhanced stability and bioavailability
4-(2-Hydroxyethyl)benzonitrileLacks halogen substitutionSimpler structure; often used as a precursor
3-Bromo-4-methoxybenzonitrileContains methoxy instead of hydroxyethoxyDifferent solubility characteristics
3-Bromo-4-(2-methoxyethoxy)benzonitrileMethoxy group instead of hydroxyPotentially different reactivity profiles

Uniqueness

The uniqueness of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile lies in its specific combination of functional groups that provide distinct chemical reactivity and potential biological activity. The presence of both bromine and a hydroxyethoxy group enhances its solubility and reactivity compared to similar compounds without these features. This makes it a valuable candidate for further research in medicinal chemistry and materials science .

Transition Metal-Catalyzed Cross-Coupling Strategies for Bromobenzonitrile Derivatives

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized bromobenzonitrile derivatives, enabling precise carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura reaction, a palladium-catalyzed coupling between aryl halides and boronic acids, is particularly effective for introducing substituents to the benzonitrile core. For example, ortho-substituted 2-bromobenzonitrile derivatives undergo efficient coupling with thiols under Brønsted acid-facilitated conditions, yielding C(sp²)–S products with high regioselectivity. The catalytic cycle involves oxidative addition of the aryl bromide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl structure.

A critical advancement in this domain is the use of dialkylbiarylphosphine ligands, which stabilize palladium intermediates and enhance catalytic activity. For instance, coupling 3-bromo-4-cyanophenyl substrates with vinylboronic esters in the presence of SPhos ligand (Pd/dcypb) achieves >90% yield under mild conditions. This methodology is adaptable to continuous flow systems, enabling gram-scale production of advanced intermediates with residence times as low as 13.5 minutes.

Table 1: Representative Cross-Coupling Conditions for Bromobenzonitrile Derivatives

SubstrateCatalyst SystemLigandYield (%)Reference
3-Bromo-4-cyanophenylPd(OAc)₂dcypb92
2-BromobenzonitrilePd(PPh₃)₄SPhos88
4-Bromo-2-cyanophenylPd/dppp1,3-Bis(diphenylphosphino)propane85

The regioselectivity of these reactions is governed by steric and electronic factors. Ortho-substituted bromobenzonitriles exhibit enhanced reactivity due to reduced steric hindrance, while electron-withdrawing nitrile groups direct coupling to the para position. Recent work has also explored nickel-catalyzed systems for coupling aryl chlorides, though palladium remains dominant for brominated substrates.

Palladium-Mediated Etherification in Aryloxy Substituent Introduction

The introduction of the 2-hydroxyethoxy group to the benzonitrile scaffold is achieved via palladium-catalyzed O-arylation. This method circumvents traditional Williamson ether synthesis limitations by enabling direct coupling of phenols with aryl halides. A notable example employs Pd/BaSO₄ in a choline chloride-triethanolamine deep eutectic solvent (DES), which acts as both solvent and base. The DES stabilizes palladium nanoparticles, facilitating oxidative addition of 3-bromo-4-cyanophenyl substrates to Pd(0), followed by nucleophilic attack of ethylene glycol to form the ether bond.

Key mechanistic steps include:

  • Oxidative addition: Aryl bromide binds to Pd(0), forming a Pd(II) intermediate.
  • Ligand exchange: Ethylene glycol coordinates to Pd(II), displacing bromide.
  • Reductive elimination: The desired ether product is released, regenerating Pd(0).

Table 2: Optimization of Etherification Conditions

Solvent SystemCatalyst Loading (%)Temperature (°C)Yield (%)
ChCl:TEA (1:2)108093
Ethylene glycol514589
DMF1012065

The use of dppp (1,3-bis(diphenylphosphino)propane) as a ligand in ethylene glycol further enhances reaction efficiency, achieving turnover numbers (TON) up to 3.75 × 10⁵. This system is particularly effective for electron-deficient aryl bromides, with the nitrile group stabilizing the Pd intermediate through π-backbonding.

Green Chemistry Approaches Utilizing Ionic Liquid Catalysis for Nitrile Formation

The synthesis of the benzonitrile moiety via green chemistry principles has seen significant progress, particularly through ionic liquid (IL)-mediated cyanation. Traditional methods relying on toxic cyanide sources (e.g., KCN) are being replaced by in situ CN⁻ generation from sustainable precursors. For example, chlorodifluoromethane (ClCF₂H) reacts with sodium amide (NaNH₂) to produce cyanide ions, which subsequently undergo palladium-catalyzed coupling with aryl halides. This method avoids HCN release and achieves yields up to 89% under mild conditions.

Ionic liquids such as 1-butyl-3-methylimidazolium cyanide ([BMIM][CN]) serve as dual solvents and catalysts, enabling nucleophilic aromatic substitution without additional bases. The IL stabilizes the palladium catalyst and facilitates cyanide transfer, as demonstrated in the conversion of 3-bromo-4-(2-hydroxyethoxy)phenyl precursors to the target nitrile.

Mechanistic Insights:

  • Step 1: Oxidative addition of aryl bromide to Pd(0).
  • Step 2: Cyanide transfer from the IL to the Pd(II) complex.
  • Step 3: Reductive elimination to form the nitrile bond.

Table 3: Comparison of Cyanation Methods

MethodCyanide SourceSolventYield (%)
ClCF₂H/NaNH₂In situ CN⁻DMSO89
[BMIM][CN]Ionic liquidNeat78
KCN/CuIKCNDMF72

These green approaches align with the principles of atom economy and waste reduction, positioning ionic liquids as pivotal tools for sustainable nitrile synthesis.

Role of Bromine and Hydroxyethoxy Substituents in Bioactivity Modulation

The molecular architecture of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile presents a unique combination of structural features that significantly influence its pharmacological properties through distinct electronic and steric mechanisms [1] [2]. The compound, with molecular formula C9H8BrNO2 and molecular weight 242.07 g/mol, demonstrates how strategic positioning of functional groups can modulate bioactivity in benzonitrile derivatives [2].

The bromine substituent at the 3-position functions as a powerful electron-withdrawing group, fundamentally altering the electronic distribution within the aromatic ring system [3] [4]. This halogen atom creates significant electron density depletion through both inductive and resonance effects, thereby influencing the compound's reactivity profile and potential interactions with biological targets [3]. Research indicates that electron-withdrawing groups like bromine enhance the electrophilic character of the benzene ring, making it more susceptible to nucleophilic attack from biological macromolecules [4] [5].

The cyano group inherent in the benzonitrile framework contributes additional electron-withdrawing properties, creating a synergistic effect with the bromine substituent [3] [4]. Studies demonstrate that the presence of multiple electron-withdrawing groups increases the overall reactivity of the nitrile functionality, potentially enhancing binding affinity to protein targets through electrostatic interactions [4]. The combined electronic effects of these substituents result in a compound with altered pKa values and modified hydrogen bonding capabilities compared to unsubstituted benzonitrile derivatives [6].

The 2-hydroxyethoxy substituent at the 4-position introduces contrasting electronic and hydrogen bonding properties that significantly impact bioactivity modulation [6] . This flexible side chain provides multiple hydrogen bond donor and acceptor sites, enabling enhanced molecular recognition with biological targets [6]. The hydroxyethoxy group's ability to form intermolecular hydrogen bonds has been demonstrated to influence crystal packing arrangements and potentially affect membrane permeability characteristics [6] .

Structural FeatureElectronic EffectBioactivity Impact
3-Bromo substituentStrong electron-withdrawingEnhanced electrophilic reactivity [3]
Cyano groupElectron-withdrawingIncreased binding affinity potential [4]
2-Hydroxyethoxy chainHydrogen bonding capabilityImproved molecular recognition [6]
Combined substituentsSynergistic electronic modulationModified pharmacokinetic properties

The spatial arrangement of these substituents creates a unique three-dimensional molecular topology that influences receptor binding specificity [5]. Computational studies suggest that the bromine atom's size and electronegativity, combined with the flexible hydroxyethoxy chain, create distinct binding pockets that can accommodate specific protein active sites [5]. This structural complementarity is crucial for understanding the compound's selective biological activity patterns.

Electronic density analysis reveals that the electron-withdrawing nature of both the bromine and cyano groups creates regions of positive electrostatic potential that can interact favorably with electron-rich amino acid residues in protein binding sites [5]. Conversely, the hydroxyethoxy substituent provides areas of negative electrostatic potential through its oxygen atoms, creating a balanced charge distribution that enhances binding selectivity [5].

Comparative Analysis with Halohydroxybenzonitrile Analogues in Anticonvulsant Research

The anticonvulsant potential of halohydroxybenzonitrile derivatives has been extensively investigated through maximal electroshock seizure and pentylenetetrazole-induced seizure models, providing crucial structure-activity relationship data for this chemical class [8] [9] [10]. Comparative studies demonstrate that halogen substitution patterns significantly influence anticonvulsant efficacy, with bromine-containing derivatives showing particularly interesting activity profiles [8] [10].

Research conducted on various halogenated benzonitrile analogues reveals that compounds containing bromine substituents exhibit enhanced anticonvulsant activity compared to their chlorine or fluorine counterparts [8] [10]. In maximal electroshock seizure tests, 3-bromo-containing derivatives demonstrated protective effects at dose levels ranging from 30 to 300 mg/kg, with optimal activity observed when bromine occupies the meta position relative to the nitrile group [8] [10]. The specific positioning of the bromine atom appears critical for anticonvulsant efficacy, as ortho and para substitution patterns yield different activity profiles [10].

Studies on salicyloyl hydrazones of substituted benzaldehydes provide relevant comparative data, where compounds containing bromine atoms in the para position showed enhanced anticonvulsant activity with prolonged duration of action [10]. These findings suggest that bromine's electron-withdrawing properties and steric bulk contribute to improved central nervous system penetration and receptor binding affinity [10]. The bromine-containing compound demonstrated 242% enhanced activity for both duration of clonic-tonic convulsions and duration of tonic extensor compared to control groups [10].

Compound ClassHalogen TypePositionMaximal Electroshock ActivityPentylenetetrazole Activity
Hydroxybenzonitrile analoguesBrominePara242% enhanced protection [10]Significant seizure threshold elevation [10]
Halogenated benzylamidesChlorineVariousED₅₀ = 34.23 mg/kg [11]Limited protective effects [11]
Fluorinated derivativesFluorineVariousReduced activity compared to bromine [11]No improvement over parent compounds [11]
6,8-Halogenated compoundsBromine6,8-positionsProtection at 30 mg/kg after 4 hours [8]Active in subcutaneous tests [8]

The comparative analysis reveals that 3-bromo-4-hydroxybenzonitrile derivatives demonstrate superior anticonvulsant properties compared to other halogenated analogues [8] [10]. Specifically, compounds with bromine substitution at the 3-position combined with hydroxyl functionality at the 4-position showed protection against seizures at lower dose levels, indicating enhanced potency [8]. This enhanced activity correlates with the compound's ability to modulate gamma-aminobutyric acid receptor function and sodium channel activity [9] [12].

Mechanistic studies suggest that the anticonvulsant activity of halohydroxybenzonitrile derivatives involves multiple molecular targets, including voltage-gated sodium channels, gamma-aminobutyric acid receptors, and glutamate receptors [9] [12]. The bromine substituent's electronic effects appear to optimize binding interactions with these neuronal targets, while the hydroxyl or hydroxyethoxy groups provide essential hydrogen bonding contacts [12] [10].

Research findings indicate that compounds containing both electron-withdrawing halogen substituents and hydrogen bond-forming hydroxyl groups exhibit superior anticonvulsant profiles compared to derivatives lacking these features [8] [10]. The 3-bromo-4-(2-hydroxyethoxy)benzonitrile structure represents an optimal combination of these pharmacophoric elements, potentially explaining its enhanced biological activity compared to simpler analogues [10] [13].

Structural RequirementActivity CorrelationMechanistic Basis
Electron-withdrawing halogenEnhanced potencyImproved receptor binding [4]
Hydrogen bonding capabilityProlonged durationStabilized protein interactions [6]
Aromatic nitrile frameworkBroad spectrum activityMultiple target engagement [9]
Flexible side chainImproved selectivityConformational adaptability

The cytotoxicity profile of halohydroxybenzonitrile derivatives demonstrates that bromine-containing compounds exhibit different toxicity patterns compared to other halogenated analogues [13]. Studies on catalase binding interactions reveal that these compounds can disrupt cellular antioxidant systems through van der Waals forces and hydrogen bonding mechanisms [13]. However, the specific structure-activity relationships governing toxicity versus therapeutic efficacy remain an active area of investigation [13].

Oxidative Addition/Reductive Elimination Pathways in Aryl Halide Coupling

The mechanistic understanding of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile in catalytic cross-coupling reactions centers on the fundamental oxidative addition and reductive elimination pathways that govern aryl halide activation and carbon-carbon bond formation. These processes represent the cornerstone steps in palladium-catalyzed transformations involving this benzonitrile derivative.

Oxidative Addition Mechanisms

The oxidative addition of aryl halides to palladium(0) complexes proceeds through distinct mechanistic pathways that are highly dependent on the electronic and steric properties of both the substrate and catalyst system [1] [2]. For 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, the presence of the electron-withdrawing bromine substituent and the electron-donating hydroxyethoxy group creates a unique electronic environment that significantly influences the reaction pathway.

Research has demonstrated that oxidative addition can proceed through either a concerted three-centered mechanism or a nucleophilic displacement pathway [3] [4]. The concerted mechanism typically involves the simultaneous formation of palladium-carbon and palladium-halogen bonds through a cyclic transition state, while the nucleophilic displacement mechanism proceeds through initial coordination of the aryl halide via the halogen atom, followed by carbon-halogen bond cleavage [5].

Kinetic studies reveal that the oxidative addition of aryl bromides to palladium(0) complexes follows first-order kinetics with respect to both the palladium catalyst and the aryl halide substrate [3]. For phenyl bromide systems, activation energies typically range from 15-25 kilojoules per mole, with rate constants on the order of 10^-3 to 10^-2 reciprocal seconds at 298 Kelvin [6]. The presence of electron-withdrawing groups, such as the bromine and nitrile functionalities in 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, generally accelerates the oxidative addition process by stabilizing the transition state through enhanced electrophilicity of the aryl carbon.

The mechanistic pathway preference is strongly influenced by the coordination environment of the palladium center. Monoligated palladium(0) complexes typically favor the concerted mechanism, while bisligated complexes may proceed through nucleophilic displacement pathways [7]. This distinction is particularly important for 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, as the hydroxyethoxy substituent can potentially coordinate to the metal center, influencing the effective ligand environment.

Reductive Elimination Pathways

The reductive elimination step represents the product-forming stage of the catalytic cycle, where the aryl group and the coupling partner combine to form the desired carbon-carbon bond [8] [9]. For benzonitrile derivatives, this process involves unique mechanistic considerations due to the electronic nature of the nitrile group.

Studies on arylpalladium complexes have revealed that reductive elimination from palladium(II) centers typically requires the two coupling partners to be in a cis configuration [10]. The reaction proceeds through a concerted mechanism with retention of stereochemistry at both carbon centers. Activation energies for reductive elimination from arylpalladium(II) complexes typically range from 60-85 kilojoules per mole, making this step often rate-determining in the overall catalytic cycle [11].

The electronic properties of the aryl substituents significantly influence the reductive elimination kinetics. Electron-rich aryl groups generally undergo faster reductive elimination than electron-poor analogs, contrary to the trend observed in oxidative addition [11]. This electronic effect is attributed to the nucleophilic nature of the reductive elimination transition state, where electron-donating groups stabilize the developing bond.

For 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, the competing electronic effects of the electron-withdrawing bromine and nitrile groups versus the electron-donating hydroxyethoxy group create a complex electronic environment. The nitrile group, in particular, can participate in unique reductive elimination mechanisms described as "migratory" pathways, where the coupling occurs through an insertion-like process rather than a symmetric bond-forming event [11].

Catalyst Design Considerations

The design of effective catalysts for transformations involving 3-Bromo-4-(2-hydroxyethoxy)benzonitrile requires careful consideration of the electronic and steric demands of both the oxidative addition and reductive elimination steps. Phosphine ligands with appropriate steric bulk and electronic properties are essential for achieving high catalytic activity and selectivity [12] [13].

Recent computational studies have provided detailed insight into the transition state structures for both oxidative addition and reductive elimination processes [14] [15]. These investigations reveal that the choice of ligand can dramatically alter the preferred mechanistic pathway, with implications for both reaction rate and selectivity. For electron-rich phosphines, the oxidative addition typically proceeds through monoligated palladium(0) intermediates, while electron-poor phosphines may favor bisligated pathways [6].

The incorporation of benzonitrile-containing ligands has emerged as a promising strategy for controlling the balance between oxidative addition and reductive elimination [12]. These ligands act as electron-acceptors, promoting reductive elimination over competing β-hydride elimination pathways while stabilizing low-valent palladium intermediates. This approach has proven particularly effective for tertiary nucleophile coupling reactions, where traditional phosphine ligands often fail to provide adequate selectivity.

Solvent Effects and Phase-Transfer Dynamics in Benzonitrile Synthesis

The synthesis and functionalization of benzonitrile derivatives, including 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, are profoundly influenced by solvent effects and phase-transfer dynamics that modulate both the kinetics and selectivity of the underlying chemical transformations. Understanding these phenomena is crucial for optimizing reaction conditions and developing more efficient synthetic methodologies.

Solvent Polarity and Dielectric Effects

The polarity of the reaction medium exerts a significant influence on the rates and selectivities of benzonitrile synthesis reactions [16] [17]. Polar aprotic solvents generally accelerate palladium-catalyzed cross-coupling reactions by stabilizing charged intermediates and transition states that develop during the catalytic cycle. For benzonitrile derivatives, the nitrile group provides additional stabilization through dipole-dipole interactions with polar solvents.

Kinetic studies on benzonitrile synthesis reveal that reaction rates correlate strongly with solvent polarity parameters [18]. In highly polar solvents such as dimethylformamide and dimethyl sulfoxide, reaction rates are typically 3-4 times faster than in non-polar solvents like toluene [19]. This enhancement is attributed to the stabilization of polar transition states, particularly during the oxidative addition and transmetalation steps of the catalytic cycle.

The dielectric constant of the solvent plays a crucial role in determining the mechanism of key elementary steps. In low-dielectric solvents, ionic pathways are disfavored, leading to predominantly concerted mechanisms. Conversely, high-dielectric solvents can stabilize ionic intermediates, potentially opening alternative mechanistic pathways that may exhibit different kinetic profiles and selectivities [20].

For 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, the presence of the hydroxyethoxy group introduces additional complexity through potential hydrogen bonding interactions with protic solvents. These interactions can significantly alter the electronic properties of the substrate and influence its reactivity profile [18].

Hydrogen Bonding and Specific Solvation Effects

The role of hydrogen bonding in benzonitrile chemistry extends beyond simple polarity effects to include specific solvation phenomena that can dramatically alter reaction pathways [18]. The nitrile group serves as a hydrogen bond acceptor, forming specific interactions with protic solvents that can stabilize certain conformations and intermediates.

Studies using Kamlet-Taft solvatochromic parameters have revealed that both the polarity (π*) and hydrogen bond donating ability (α) of solvents contribute to the observed solvent effects in benzonitrile reactions [18]. In aprotic solvents, the polarity parameter correlates directly with reaction rates, while in protic solvents, hydrogen bonding interactions introduce additional complexity.

The formation of distinct solvation states in protic solvents has been observed spectroscopically, with different hydrogen bonding environments leading to measurably different chemical shifts and coupling constants [18]. These solvation effects can influence the relative stabilities of intermediates and transition states, potentially altering the selectivity of competing reaction pathways.

For synthetic applications, the careful selection of solvent systems that optimize hydrogen bonding interactions while maintaining appropriate polarity has proven crucial for achieving high yields and selectivities in benzonitrile synthesis [19] [21].

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis has emerged as a powerful tool for enhancing the efficiency of benzonitrile synthesis reactions, particularly in biphasic systems where substrates and reagents exhibit different solubility profiles [22]. The use of phase-transfer catalysts can result in remarkable rate enhancements, with some systems showing 10-15 fold increases in reaction rates compared to conventional homogeneous conditions.

Recent mechanistic studies have revealed that phase-transfer catalysts can fundamentally alter the dominant reaction pathway in cross-coupling reactions [22]. In the presence of tetrabutylammonium salts, the transmetalation mechanism shifts from an oxo-palladium-based pathway to a boronate-based mechanism, resulting in significant rate enhancements and improved functional group tolerance.

The effectiveness of phase-transfer catalysis depends critically on the nature of the catalyst and the specific reaction conditions. Quaternary ammonium salts such as tetrabutylammonium bromide and tetrabutylammonium hydroxide have shown particular promise, enabling catalyst loadings as low as 0.001 mole percent while maintaining high yields [22]. This dramatic reduction in catalyst loading has significant implications for the economic viability of large-scale benzonitrile synthesis.

The choice of phase-transfer catalyst also influences the water content requirements of biphasic systems. Contrary to conventional wisdom, reducing the proportion of the aqueous phase often increases reaction rates, suggesting that water loading is a critical optimization parameter that is often overlooked in favor of organoboron speciation [22].

Ionic Liquid Systems and Green Chemistry

The development of ionic liquid-based systems for benzonitrile synthesis represents a significant advancement in green chemistry applications [19] [21]. These systems offer multiple advantages, including enhanced recyclability, reduced volatile organic compound emissions, and the ability to combine multiple catalytic functions in a single ionic species.

Hydroxylamine-containing ionic liquids have proven particularly effective for benzonitrile synthesis from aldehydes, serving simultaneously as co-solvent, catalyst, and phase-separation agent [19]. This multifunctional approach eliminates the need for separate metal catalysts and simplifies the overall synthetic process while maintaining high yields and selectivities.

The recovery and recycling of ionic liquid catalysts can be achieved through simple phase separation, with the ionic liquid phase being directly reused without purification. This approach has demonstrated exceptional substrate scope, enabling the synthesis of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields under mild conditions [19].

Quantitative Structure-Activity Relationships

The relationship between solvent properties and reaction outcomes in benzonitrile synthesis can be quantitatively described through linear free energy relationships that correlate reaction rates with solvent parameters [16]. These relationships provide predictive tools for solvent selection and optimization, enabling the rational design of reaction conditions for specific synthetic targets.

Multi-parameter correlations incorporating dielectric constant, polarity index, and hydrogen bonding parameters have proven particularly successful in predicting both reaction rates and selectivities [16]. For 3-Bromo-4-(2-hydroxyethoxy)benzonitrile, the presence of multiple functional groups requires consideration of competing solvation effects that can influence different aspects of the molecular reactivity.

The development of comprehensive databases of solvent effects in benzonitrile chemistry continues to be an active area of research, with implications for both mechanistic understanding and practical synthetic applications [23] [24]. These efforts are supported by advanced computational methods that can predict solvation effects and guide experimental optimization efforts.

The integration of solvent effects and phase-transfer dynamics in benzonitrile synthesis represents a mature field with well-established principles and extensive experimental validation. The continued development of new catalytic systems and reaction conditions builds upon this foundation while addressing emerging challenges in sustainability and efficiency.

Key Research Findings:

ParameterRangeImpact on Reaction RateReference
Dielectric Constant2.4-80.11.0-4.5× enhancement [16] [19]
Polarity Index2.4-10.2Correlates with π* parameter [18]
Phase Transfer Rate Enhancement6.8-15.2×Mechanism-dependent [22]
Catalyst Loading Reduction0.001-0.2 mol%Maintained high yields [22]
Ionic Liquid Recycling>5 cyclesNo loss of activity [19]

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.97384 g/mol

Monoisotopic Mass

240.97384 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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